Product packaging for Isobornyl propanoate(Cat. No.:CAS No. 2756-56-1)

Isobornyl propanoate

Cat. No.: B1260535
CAS No.: 2756-56-1
M. Wt: 210.31 g/mol
InChI Key: FAFMZORPAAGQFV-BREBYQMCSA-N
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Description

Contextualization within Terpenoid Ester Chemistry

Isobornyl propanoate is classified as a terpenoid ester. Terpenoids, or isoprenoids, are a large and diverse class of naturally occurring organic chemicals derived from the five-carbon isoprene (B109036) unit. globalresearchonline.netmdpi.com They are known for their structural and functional diversity and are present in all domains of life. frontiersin.org The term "terpene" was originally applied to compounds isolated from turpentine (B1165885), a volatile liquid from pine trees. globalresearchonline.net The modern definition of terpenoids includes hydrocarbons of plant origin with the general formula (C5H8)n, as well as their oxygenated, hydrogenated, and dehydrogenated derivatives. globalresearchonline.net

Esters, on the other hand, are chemical compounds derived from an acid (organic or inorganic) in which at least one –OH (hydroxyl) group is replaced by an –O–alkyl (alkoxy) group. In the case of this compound, it is the ester formed from the reaction of isoborneol (B83184), a bicyclic monoterpenoid alcohol, and propanoic acid. ontosight.ai This places it within the family of terpenoid esters, which are known for their characteristic fragrances and flavors. mdpi.comfragranceu.com The structural foundation of this compound is built upon the isoborneol backbone, a saturated bicyclic monoterpenoid. foodb.ca

Historical Perspectives in Academic Chemical Research

The study of terpenoids has a rich history, with early research focusing on isolating these compounds from natural sources like essential oils. globalresearchonline.net The "isoprene rule," formulated by Otto Wallach, posited that terpenoid molecules are constructed from two or more isoprene units, typically joined in a "head-to-tail" fashion. globalresearchonline.netbioscientifica.com This rule provided a foundational principle for understanding the structure of this vast class of compounds.

While specific historical details on the first synthesis or discovery of this compound are not extensively documented in readily available literature, the methods for its preparation are based on well-established chemical reactions. The esterification of isoborneol with propionic acid is a classic example of Fischer esterification, a fundamental reaction in organic chemistry. Research into terpenoid esters, including this compound, has been driven by their commercial value in the fragrance and flavor industries. ontosight.aichemicalbull.com

Significance in Contemporary Chemical Studies

In modern chemical research, this compound and similar terpenoid esters continue to be of interest for several reasons. Studies have focused on optimizing their synthesis, often exploring more environmentally friendly and efficient catalytic methods. For instance, research has investigated the use of macroporous cation exchange resins as catalysts for the reaction between camphene (B42988) and propionic acid to produce this compound. This highlights a broader trend in chemical synthesis towards "green chemistry" principles, aiming to reduce waste and energy consumption. Furthermore, the unique sensory properties of this compound ensure its continued relevance in the development of new fragrance and flavor formulations. chemicalbull.comthegoodscentscompany.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22O2 B1260535 Isobornyl propanoate CAS No. 2756-56-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-5-11(14)15-10-8-9-6-7-13(10,4)12(9,2)3/h9-10H,5-8H2,1-4H3/t9-,10-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFMZORPAAGQFV-BREBYQMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1CC2CCC1(C2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@@H]1C[C@H]2CC[C@@]1(C2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless oily liquid; Soft-turpentine aroma
Record name Isobornyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1390/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in water, oils, Soluble (in ethanol)
Record name Isobornyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1390/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.968-0.971
Record name Isobornyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1390/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

2756-56-1
Record name Isobornyl propionate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, 2-propanoate, (1R,2R,4R)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.555
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOBORNYL PROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T3RQY66IC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for Isobornyl Propanoate

Chemo-Catalytic Pathways

Chemo-catalytic synthesis of isobornyl propanoate predominantly involves the esterification of isoborneol (B83184) with propanoic acid or the reaction of camphene (B42988) with propionic acid. These reactions are typically facilitated by acid catalysts.

Conventional Esterification Techniques

The traditional laboratory synthesis of this compound is achieved through the direct acid-catalyzed esterification of isoborneol with propanoic acid. This process commonly employs homogeneous acid catalysts like concentrated sulfuric acid. chemguide.co.uk The reaction is typically conducted under reflux conditions at temperatures ranging from 60–80°C. To drive the reaction towards completion and optimize the yield, an excess of the carboxylic acid is often used. google.com However, this necessitates a subsequent removal step for the unreacted acid. google.com

Another conventional approach involves the reaction of camphene with a fatty acid, such as propionic acid, in the presence of catalysts like sulfuric acid, phosphoric acid, or zinc chloride. google.com This method has been shown to require a significant excess of the fatty acid and elevated temperatures to achieve a reasonable yield. google.com

Table 1: Conventional Esterification Parameters for this compound Synthesis

ParameterValue/ConditionSource
Reactants Isoborneol and Propanoic Acid chemicalbook.com
Catalyst Concentrated Sulfuric Acid
Temperature 60–80°C (Reflux)
Purification Fractional distillation under reduced pressure

Novel Catalytic Systems in Ester Synthesis

Research into more efficient and environmentally benign synthetic routes has led to the exploration of novel catalytic systems. These include heterogeneous catalysts and other advanced catalytic materials that offer advantages such as easier catalyst recovery and milder reaction conditions.

Heterogeneous Catalysts:

Ion-Exchange Resins: Macroreticular sulfonic acid resins, such as Amberlyst-15 and Amberlyst-36, have demonstrated effectiveness in the solvent-free esterification of isoborneol. These catalysts can be easily recovered after the reaction, simplifying the purification process. For the analogous synthesis of isobutyl propionate (B1217596), Amberlyst-15 has been studied extensively, with kinetic models developed to describe the reaction rate. researchgate.net A pseudo-homogeneous model was developed, and the activation energy was calculated to be 52.03 kJ·mol⁻¹. researchgate.net

Solid Acid Catalysts: Nanometer solid superacids, for instance S₂O₈²⁻/ZrO₂, have been successfully used for the synthesis of various borneol and isoborneol esters, including this compound, with yields ranging from 42% to 98%. researchgate.net Zeolitic catalysts, such as H-beta zeolites, have also shown high selectivity in related esterification reactions.

Composite Catalysts: A composite catalyst system of tartaric acid and boric acid has been reported to achieve a high conversion of camphene to isobornyl acetate (B1210297), suggesting its potential applicability for the synthesis of this compound. nih.gov

Other Novel Catalysts:

Boron Trifluoride (BF₃): The use of boron trifluoride as a catalyst allows the esterification of camphene with a significantly reduced excess of fatty acid (as low as 26%) and can proceed at ambient temperatures with high efficiency (99%). google.com This method offers a considerable improvement over traditional acid catalysts that require large excesses of acid and higher temperatures. google.com

Lewis Acids: Catalysts like ferric chloride (FeCl₃) have been shown to be highly effective in the reaction of camphene, achieving nearly 99% conversion. revistadechimie.ro

Table 2: Comparison of Novel Catalytic Systems for Ester Synthesis

Catalyst SystemReactantsKey AdvantagesReported Yield/ConversionSource
Amberlyst-15/36 Isoborneol + Propanoic AcidSolvent-free, easy catalyst recoveryHigh conversion (transferable insights)
S₂O₈²⁻/ZrO₂ Isoborneol + Propionic AcidHigh selectivity42-98% researchgate.net
Boron Trifluoride (BF₃) Camphene + Propionic AcidLow acid excess, ambient temperature99% esterification efficiency google.com
Tartaric Acid-Boric Acid Camphene + Acetic AcidHigh conversion90.8% camphene conversion nih.gov

Biocatalytic Approaches

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of esters like this compound. This approach utilizes enzymes, primarily lipases, which offer high selectivity and operate under mild conditions. researchgate.netscielo.br

Enzyme-Mediated Esterification and Transesterification

Enzymes, particularly lipases, can catalyze both esterification and transesterification reactions to produce this compound. scielo.br In direct esterification, a lipase (B570770) facilitates the reaction between isoborneol and propanoic acid. scielo.br Transesterification involves the reaction of an existing ester with isoborneol, where the acyl group is transferred to the isoborneol.

The use of immobilized enzymes, such as Novozym 435 (Candida antarctica lipase B), is a common strategy to improve catalyst stability and reusability. rsc.org These reactions can be performed in various media, including organic solvents and even aqueous miniemulsions, which can lead to high conversions. rsc.orgnih.gov

Stereoselective Biocatalysis for this compound Isomers

A key advantage of biocatalysis is the inherent stereoselectivity of enzymes, which can be exploited for the kinetic resolution of racemic mixtures. researchgate.net This is particularly relevant for isobornyl esters, as isoborneol exists as different stereoisomers.

Research has shown that certain esterases, such as Esterase B from Burkholderia gladioli (EstB) and Esterase C from Rhodococcus rhodochrous (EstC), exhibit high enantioselectivity towards the hydrolysis of isobornyl esters. d-nb.info This enantioselective hydrolysis allows for the separation of the different isomers of isoborneol, which can then be used to produce enantiomerically pure this compound. d-nb.inforesearchgate.net The enantioselectivity of these enzymes has been observed to be higher for esters with longer acyl chains, such as butyrate, compared to acetate. d-nb.info

Optimization of Biocatalytic Processes

Optimizing the reaction conditions is crucial for achieving high yields and efficiency in biocatalytic synthesis. uef.fi Key parameters that are often optimized include the choice of enzyme, solvent, temperature, water activity, and the molar ratio of reactants. scielo.brresearchgate.net

For instance, the hydrophobicity of the solvent can significantly impact the reaction rate and enantioselectivity of the enzyme. scielo.br The use of techniques like directed evolution can be employed to engineer enzymes with improved properties, such as enhanced stability or selectivity for specific substrates. nih.gov Furthermore, the development of whole-cell biocatalysts and the use of immobilized enzymes in continuous flow reactors are advanced strategies to enhance the industrial feasibility of biocatalytic ester production. frontiersin.orgresearchgate.net

Table 3: Enzymes in Stereoselective Synthesis of Isobornyl Ester Precursors

EnzymeSource OrganismSubstrateKey FindingSource
Esterase B (EstB) Burkholderia gladioliIsobornyl butyrateHigh enantioselectivity (E > 100) in kinetic resolution d-nb.info
Esterase C (EstC) Rhodococcus rhodochrousBornyl butyrateHigh enantioselectivity (E > 100) in kinetic resolution d-nb.info
Candida antarctica lipase B (Novozym 435) Candida antarcticaVarious acids and alcoholsExcellent suitability for flavor ester synthesis in ionic liquids rsc.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is a critical step towards developing more sustainable and environmentally responsible chemical processes. This involves a focus on utilizing renewable resources and adopting reaction conditions that minimize environmental impact.

Utilization of Renewable Feedstocks

A core tenet of green chemistry is the use of renewable feedstocks in place of finite petrochemical resources. wordpress.com Biomass, which includes materials derived from living organisms like plants, serves as a prime example of a renewable feedstock. wordpress.com The goal is to create a steady and reliable supply of resources for the future by shifting away from depleting feedstocks such as petroleum and natural gas. wordpress.com

In the context of this compound synthesis, the isobornyl moiety is commonly derived from α-pinene, a major component of turpentine (B1165885) obtained from pine trees. This makes α-pinene a renewable starting material. researchgate.net The synthesis of racemic camphor (B46023) from α-pinene proceeds through an intermediate racemic isobornyl ester. researchgate.net This pathway highlights the potential for producing this compound from a readily available, bio-based source.

Furthermore, the propanoate moiety can be derived from propanoic acid, which can also be produced from renewable resources. Bio-based routes to propanoic acid often involve the fermentation of sugars derived from biomass sources like sugarcane or corn. nih.gov These first-generation (1G) bio-ethanol production methods, which convert sugars to ethanol, can be adapted for the production of other valuable chemicals. nih.govacs.org Lignocellulosic biomass represents a second-generation (2G) feedstock, further expanding the potential for renewable chemical production. nih.gov The development of bioprocesses using various waste streams and renewable raw materials like cheese whey, camelina oil, and organic waste for the production of chemical building blocks is an active area of research. upv.es

The following table summarizes the renewable feedstocks for the key precursors of this compound:

PrecursorRenewable Feedstock Source
Isoborneolα-Pinene (from pine trees)
Propanoic AcidSugarcane, Corn, Lignocellulosic Biomass

Environmentally Benign Reaction Conditions

The principles of green chemistry also advocate for reaction conditions that are less hazardous and more energy-efficient. nih.gov This includes the use of safer solvents and the development of catalytic systems that improve reaction efficiency and reduce waste.

Traditionally, the synthesis of esters like this compound involves acid-catalyzed esterification of an alcohol (isoborneol) with a carboxylic acid (propanoic acid), often using strong mineral acids like sulfuric acid as a catalyst. However, these catalysts can be corrosive and generate significant waste.

Recent research has focused on developing more environmentally friendly catalytic systems. For instance, solid acid catalysts, such as zeolites, have been investigated for similar esterification reactions. A Chinese patent demonstrated high selectivity for isobornyl acrylate (B77674) using H-beta zeolites, a method adaptable to propanoate synthesis. The use of composite catalysts, such as a tartaric acid-boric acid system, has also shown promise in the synthesis of isobornyl acetate from camphene, achieving high conversion rates.

The use of water as a solvent in organic synthesis is highly attractive from a green chemistry perspective as it is cheap, safe, and environmentally benign compared to conventional organic solvents. google.com While many organic reactions are not traditionally performed in water, the development of specialized catalytic systems can enable reactions to occur in aqueous media. google.com

The following table outlines key parameters for a greener synthesis of isobornyl esters, based on adaptable methodologies:

ParameterValueCatalyst System
Temperature20–120°CH-beta zeolites
Pressure0.1–0.5 MPaH-beta zeolites
Molar ratio (acid:camphene)0.3–5:1H-beta zeolites
Camphene Conversion90.8%Tartaric acid-boric acid

Mechanistic Investigations of Synthetic Routes

The synthesis of this compound typically proceeds via the esterification of isoborneol with propanoic acid or its derivatives. The core of this transformation often involves the Wagner-Meerwein rearrangement, a well-studied process in terpene chemistry.

The formation of the isobornyl scaffold frequently starts from camphene. In the presence of an acid, camphene undergoes a rearrangement to form the isobornyl cation. This carbocation is then attacked by a nucleophile, in this case, the propanoate anion or propanoic acid, to yield this compound. The rearrangement of camphene hydrochloride to isobornyl chloride is a classic example of this type of Wagner-Meerwein rearrangement and has been studied using density functional theory (DFT) calculations to elucidate the mechanistic possibilities. acs.org

A proposed mechanism for the synthesis of isobornyl acetate from camphene using an α-hydroxyl carboxylic acid (HCA) and boric acid composite catalyst provides insight into the formation of isobornyl esters. nih.gov In this system, it is suggested that the HCA and boric acid work synergistically. The acid catalyst protonates the double bond of camphene, initiating the rearrangement to the isobornyl carbocation. The carboxylate from the propanoic acid then acts as the nucleophile.

The stereochemistry of the Diels-Alder reaction, another fundamental reaction in organic synthesis, provides a useful analogy for understanding the controlled formation of specific isomers. diva-portal.org While not directly involved in the esterification step, the principles of stereocontrol are crucial in the synthesis of complex molecules like isoborneol. The Diels-Alder reaction allows for the formation of up to four contiguous stereogenic centers in a single step with predictable relative stereochemistry. diva-portal.org

Advanced Analytical Characterization Techniques for Isobornyl Propanoate

Chromatographic Separations and Detection

Chromatographic techniques are paramount for the separation and quantification of isobornyl propanoate from various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a primary and powerful tool for both the qualitative and quantitative analysis of this compound. libretexts.orgshimadzu.com In qualitative analysis, GC-MS provides two key pieces of information for identification: the retention time and the mass spectrum. libretexts.org The retention time is the time it takes for the compound to travel through the chromatographic column, and it is a characteristic property under a specific set of analytical conditions. The mass spectrometer detector provides a mass spectrum, which is a fragmentation pattern of the molecule. libretexts.org This pattern serves as a molecular fingerprint, and the molecular ion peak can indicate the molecular weight of the analyte. libretexts.org For this compound, with a molecular weight of 210.31 g/mol , the mass spectrum shows characteristic fragments that aid in its definitive identification. nist.gov

Table 1: GC-MS Parameters for this compound Analysis

Parameter Typical Value/Condition
Column Type Non-polar (e.g., poly-silicone) or polar (e.g., diethylene-glycol succinate) capillary columns are commonly used. libretexts.org
Injector Temperature Typically set above the boiling point of the analyte to ensure complete vaporization.
Oven Temperature Program A temperature gradient is often employed to achieve optimal separation of various components in a mixture.
Carrier Gas Inert gases like Helium or Hydrogen are used. shimadzu.com
Detector Mass Spectrometer (MS) operating in Electron Ionization (EI) mode. libretexts.orgnist.gov

| Retention Index (RI) | Reported as 1383–1384 on standard non-polar columns. |

Multidimensional Gas Chromatography (GC×GC-TOF MS) for Complex Mixtures

For exceptionally complex samples, such as essential oils or environmental extracts where hundreds or thousands of compounds may be present, conventional one-dimensional GC-MS may not provide sufficient separation. birmingham.ac.uk In such cases, comprehensive two-dimensional gas chromatography (GC×GC) coupled with a time-of-flight mass spectrometer (TOF-MS) offers significantly enhanced resolving power. birmingham.ac.ukchromatographyonline.com

GC×GC utilizes two columns with different stationary phase selectivities (e.g., a non-polar column followed by a polar column) connected by a modulator. birmingham.ac.uk This setup allows for a second dimension of separation, effectively spreading the co-eluting peaks from the first column across a second-dimension chromatogram. birmingham.ac.ukscispace.com This results in a structured two-dimensional plot where compounds of similar chemical classes group together, simplifying identification. birmingham.ac.uk The high data acquisition speed of TOF-MS is essential to capture the very narrow peaks produced by the second-dimension column. nih.gov This technique has proven invaluable in the detailed chemical analysis of complex mixtures like those from plastic waste conversion and petroleum products. scispace.comlabrulez.com While direct studies on this compound using GCxGC-TOF MS are not prevalent, the technique's ability to analyze complex fragrance and food samples suggests its high applicability. birmingham.ac.ukembrapa.br

Enantioselective Gas Chromatography with Chiral Stationary Phases

This compound possesses chiral centers, meaning it can exist as different stereoisomers (enantiomers). These enantiomers often exhibit different biological and sensory properties. Conventional GC columns cannot separate enantiomers. unito.it Enantioselective gas chromatography, which employs a chiral stationary phase (CSP), is necessary for their separation and quantification. nih.govuni-muenchen.de

Cyclodextrin (B1172386) derivatives are among the most widely used CSPs in the flavor and fragrance field due to their broad applicability and high enantioselectivity. unito.it These CSPs form transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times and thus, separation. researchgate.netacs.org The choice of the specific cyclodextrin derivative and the operating temperature can significantly influence the separation efficiency. researchgate.net The ability to determine the enantiomeric distribution of chiral compounds like this compound is crucial for authenticity control of natural products and for understanding biosynthetic pathways. unito.it

Spectroscopic Elucidation Methods

Spectroscopic methods are indispensable for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds. core.ac.uk Both ¹H NMR and ¹³C NMR provide a wealth of information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule. cognitoedu.orgchemguide.co.uk

In the ¹H NMR spectrum, the chemical shift, peak splitting pattern (multiplicity), and integration of the signals reveal the connectivity of protons. cognitoedu.org For this compound, specific signals corresponding to the methyl groups, the protons on the bicyclic ring, and the ethyl group of the propanoate moiety would be observed. chemicalbook.com

The ¹³C NMR spectrum provides information on the different carbon environments. chemguide.co.uk For instance, the spectrum of a related compound, isobornyl methacrylate, shows distinct signals for the carbonyl carbon, the carbons of the isobornyl ring, and the methyl groups. researchgate.net Similarly, for this compound, characteristic chemical shifts would be expected for the carbonyl carbon of the ester group, the methine carbon attached to the oxygen, and the various other carbons of the isobornyl and propanoate fragments. chemicalbook.com Advanced NMR techniques like COSY, HSQC, and HMBC can be used to establish the complete connectivity and definitively assign all proton and carbon signals, confirming the structure of this compound. core.ac.uk

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (based on related structures)

Carbon Atom Predicted Chemical Shift (ppm)
Carbonyl (C=O) ~174
CH-O ~80
Bicyclic Ring Carbons 10-50
Propanoate CH₂ ~28
Propanoate CH₃ ~9

Note: These are approximate values based on data for similar ester compounds like isopropyl propionate (B1217596) and isoborneol (B83184). chemicalbook.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. researchgate.netyoutube.com

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. libretexts.org The IR spectrum of this compound would show a strong, characteristic absorption band for the C=O (carbonyl) stretch of the ester group, typically in the range of 1735-1750 cm⁻¹. libretexts.org Other significant peaks would include C-O stretching vibrations and C-H stretching and bending vibrations from the aliphatic parts of the molecule. libretexts.org

Raman spectroscopy is a light scattering technique that also provides information about molecular vibrations. horiba.com While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations. utad.pt For this compound, Raman spectroscopy would also detect the C=O and C-O stretching vibrations, as well as the various C-C and C-H vibrations of the bicyclic ring structure. horiba.comspectroscopyonline.com The combined use of IR and Raman spectroscopy provides a comprehensive profile of the functional groups present, confirming the ester functionality and the hydrocarbon skeleton of this compound. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Type Characteristic Absorption (cm⁻¹)
C=O (Ester) Stretch 1735 - 1750
C-O (Ester) Stretch 1000 - 1300
C-H (Aliphatic) Stretch 2850 - 3000

Advanced Sample Preparation and Derivatization Strategies for Analysis

The accurate identification and quantification of this compound, particularly at trace levels within complex matrices, necessitates sophisticated sample preparation techniques. These methods are designed to isolate, concentrate, and in some cases, chemically modify the analyte to enhance its detectability and improve the reliability of analytical results.

Extraction and Preconcentration Techniques for Trace Analysis

When dealing with minute quantities of this compound, effective extraction and preconcentration are paramount. These steps enrich the analyte relative to the matrix, thereby increasing the sensitivity of the subsequent analysis. nih.gov

Solid-Phase Microextraction (SPME) has emerged as a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds like this compound. wikipedia.orgmdpi.com This method is valued for being fast, simple, and often solvent-free, with the capability of reaching detection limits at the parts-per-trillion (ppt) level for some compounds. wikipedia.org SPME utilizes a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed to the sample's headspace or directly immersed in a liquid sample, where analytes partition onto the fiber coating. wikipedia.orgpubhtml5.com After extraction, the fiber is transferred to the injector of a gas chromatograph for thermal desorption and analysis. wikipedia.org

The choice of fiber coating is critical for efficient extraction. wikipedia.org Coatings are selected based on their affinity for the target analytes. wikipedia.org Common SPME fiber coatings include:

  • Polydimethylsiloxane (PDMS)
  • Divinylbenzene (DVB)
  • Carboxen (CAR)
  • Polyacrylate (PA) wikipedia.orgscielo.br
  • For comprehensive profiling, mixed-phase fibers such as Carboxen/Polydimethylsiloxane (CAR/PDMS) are often employed as they can extract a wider range of compounds. scielo.br Headspace SPME (HS-SPME) is particularly advantageous for analyzing volatile compounds in complex matrices like wine and food products, as it minimizes the extraction of non-volatile matrix components. researchgate.netumsystem.edunih.govnih.gov The efficiency of HS-SPME is influenced by parameters such as extraction time and temperature, which must be optimized for the specific analyte and matrix. scielo.br

    Headspace-SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a frequently used combination for the analysis of volatile compounds in various samples, including propolis and pineapple bread. mdpi.comnih.gov This setup allows for both the separation and identification of individual components in a complex mixture. nih.gov For instance, a study on propolis volatiles utilized a 100 μm PDMS fiber for HS-SPME, followed by GC-MS analysis on a cross-linked 5% diphenyl-95% dimethyl polysiloxane capillary column. nih.gov

    High-Capacity Sorptive Extraction (HiSorb) offers an advancement for trace-level analysis by using probes with a larger volume of sorbent phase compared to traditional SPME fibers. scispec.co.thlqa.com This increased capacity is ideal for extracting trace and ultra-trace level aroma compounds, providing a more comprehensive sample profile. scispec.co.thlqa.com

    Simultaneous Distillation-Extraction (SDE) is another technique used for extracting volatile components from food matrices. researchgate.net This method involves the simultaneous distillation of the sample and extraction of the volatile compounds into an organic solvent, providing a representative aromatic extract. researchgate.net

    Solid-Phase Extraction (SPE) serves as a valuable preconcentration and purification method for liquid samples. pubhtml5.com In SPE, the liquid sample is passed through a cartridge containing a solid sorbent. The analytes are adsorbed onto the sorbent, while other matrix components pass through. The retained analytes are then eluted with a small volume of a strong solvent. pubhtml5.com The key to an effective SPE method is the high selectivity and adsorption capacity of the sorbent material. pubhtml5.com

    Table 1: Comparison of Extraction and Preconcentration Techniques

    Technique Principle Advantages Common Applications
    Solid-Phase Microextraction (SPME) Analyte partitions from sample matrix onto a coated fiber. wikipedia.orgpubhtml5.com Fast, simple, solvent-free, high sensitivity. wikipedia.orgmdpi.comscielo.br Analysis of volatile and semi-volatile compounds in food, beverages, and environmental samples. wikipedia.orgresearchgate.netnih.gov
    High-Capacity Sorptive Extraction (HiSorb) Sorptive extraction using a probe with a large phase volume. scispec.co.thlqa.com Greater sampling capacity for trace-level analysis, more representative profiles. scispec.co.th Aroma discovery in foods, beverages, and fragrances. scispec.co.th
    Simultaneous Distillation-Extraction (SDE) Simultaneous distillation of sample and solvent extraction of volatiles. researchgate.net Provides a highly representative aromatic extract. researchgate.net Extraction of volatile components from olive oil and other food matrices. researchgate.net
    Solid-Phase Extraction (SPE) Analytes in a liquid sample are adsorbed onto a solid sorbent in a cartridge. pubhtml5.com Preconcentration and purification of analytes from liquid samples. pubhtml5.com Analysis of honey and other liquid food extracts. pubhtml5.com

    Chemical Derivatization for Enhanced Analytical Performance

    While this compound can often be analyzed directly using techniques like GC-MS, chemical derivatization can be employed in certain analytical scenarios to improve its chromatographic behavior and detection sensitivity. Derivatization involves chemically modifying the analyte to produce a new compound with properties more suitable for the chosen analytical method.

    One common reason for derivatization in GC analysis is to enhance the volatility and thermal stability of compounds. nih.gov For esters like this compound, hydrolysis to the corresponding alcohol (isoborneol) and carboxylic acid (propanoic acid) can occur under certain conditions. While not a derivatization of the intact ester itself, the analysis of its hydrolysis products might sometimes be relevant.

    A more direct application of derivatization in the context of analyzing compounds within a class that might include this compound involves targeting specific functional groups. For example, in the analysis of wine, carbonyl compounds are sometimes derivatized using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). nih.gov This reagent reacts with aldehydes and ketones to form PFBHA oxime derivatives, which are more volatile, thermally stable, and have a higher affinity for SPME fibers, leading to improved detection. nih.gov While this compound itself is an ester and would not react with PFBHA, this illustrates a common derivatization strategy for other volatile compounds that might be present in the same sample matrix.

    In a broader sense, the synthesis of this compound itself is an esterification reaction, which is a form of derivatization. It is typically synthesized through the acid-catalyzed esterification of isoborneol with propanoic acid. Another synthetic route is the transesterification of isobornyl acetate (B1210297) with a propanoate ester. google.com These synthetic methods highlight the chemical reactivity of the functional groups involved, which is the basis for derivatization strategies.

    Table 2: Potential Derivatization Strategies and Related Reactions

    Reaction Type Reagents Purpose Relevance to this compound
    Esterification (Synthesis) Isoborneol, Propanoic Acid, Acid Catalyst (e.g., Sulfuric Acid). To synthesize this compound. This is the primary formation reaction of the compound.
    Transesterification Isobornyl Acetate, a Propanoate Ester, Transesterification Catalyst. google.com Alternative synthesis of isobornyl (meth)acrylates, adaptable for propanoate. google.com A potential synthetic route demonstrating ester exchange.
    Hydrolysis Water, Acid or Base Catalyst. To break the ester bond, forming isoborneol and propanoic acid. A degradation reaction; its products could be analyzed.
    Carbonyl Derivatization PFBHA (for aldehydes/ketones). nih.gov To enhance volatility and detectability of carbonyls. nih.gov Not directly applicable to the ester, but relevant for co-analyzed compounds. nih.gov

    Environmental Dynamics and Biotransformation of Isobornyl Propanoate

    Environmental Fate Processes

    The environmental fate of isobornyl propanoate is governed by several key processes, including its breakdown by water and light, and its movement through the atmosphere.

    Hydrolytic Degradation Pathways

    Hydrolytic degradation is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, an ester, this process is of significant importance. The ester linkage is susceptible to hydrolysis, which breaks the bond between the isobornyl group and the propanoate group. This reaction results in the formation of isoborneol (B83184) and propanoic acid.

    The rate of hydrolysis can be influenced by several factors, including pH and temperature. Generally, hydrolysis is faster under acidic or basic conditions compared to neutral pH. researchgate.net Increased temperatures also tend to accelerate the rate of this degradation reaction. researchgate.net

    Table 1: Hydrolytic Degradation of this compound

    Reactant Products Influencing Factors

    Photolytic Transformation Studies

    Photolytic transformation, or photodegradation, involves the breakdown of compounds by light energy, particularly ultraviolet (UV) radiation from the sun. oregonstate.edu For some organic compounds, this can be a significant degradation pathway. Studies on related compounds, such as isobornyl thiocyanoacetate, have shown that photodegradation can be a primary mechanism of breakdown on plant surfaces, with significant losses observed in sunlight. oregonstate.edu While specific studies on the photolytic transformation of this compound are not extensively detailed in the provided search results, the general principles of photochemistry suggest that it could be susceptible to degradation by UV light, leading to the formation of various transformation products. The energy from photons can excite the molecule, leading to bond cleavage and the formation of reactive intermediates.

    Volatilization and Atmospheric Dispersion

    Volatilization is the process by which a substance evaporates and enters the atmosphere. The tendency of a chemical to volatilize is influenced by its vapor pressure and its solubility in water. Compounds with higher vapor pressures and lower water solubilities tend to volatilize more readily. Once in the atmosphere, a compound can be dispersed over large distances by wind. regulations.gov The atmospheric fate of volatilized this compound would then be determined by atmospheric chemical reactions, such as photo-oxidation, and by deposition back to terrestrial or aquatic environments. Modeling studies are often used to predict the volatilization and atmospheric dispersion of organic compounds, taking into account meteorological conditions and the chemical's physical properties. regulations.govresearchgate.net

    Microbial Degradation and Metabolism

    Microorganisms play a critical role in the breakdown of organic compounds in the environment. This compound can be utilized by various microbes as a source of carbon and energy, leading to its biodegradation.

    Aerobic Biodegradation Pathways

    Under aerobic conditions (in the presence of oxygen), the biodegradation of this compound is expected to proceed through the action of microbial esterases. researchgate.net These enzymes catalyze the initial hydrolysis of the ester bond, yielding isoborneol and propanoic acid. Both of these breakdown products can then be further metabolized by microorganisms. Propanoic acid is a common metabolite that can enter central metabolic pathways, such as the propanoate metabolism pathway, and be completely mineralized to carbon dioxide and water. frontiersin.org Isoborneol, a cyclic alcohol, can also be degraded through various oxidative pathways by a range of bacteria and fungi.

    Table 2: Key Steps in Aerobic Biodegradation of this compound

    Step Process Key Enzymes Products
    1 Hydrolysis Esterases Isoborneol + Propanoic Acid

    Anaerobic Biotransformation Mechanisms

    In the absence of oxygen, the biotransformation of this compound follows different pathways. Anaerobic microorganisms can also hydrolyze the ester bond, producing isoborneol and propanoic acid. d-nb.info The subsequent fate of these products under anaerobic conditions is more complex. Propanoic acid can be fermented or used as a substrate in anaerobic respiration by various microbial consortia. researchgate.net The anaerobic degradation of cyclic alcohols like isoborneol is also known to occur, often involving initial activation steps followed by ring cleavage. nih.gov These anaerobic processes are often slower than their aerobic counterparts and can involve syntrophic relationships between different microbial species. d-nb.info

    Identification and Characterization of Microbial Consortia

    The breakdown of complex organic compounds like this compound in the environment is often accomplished not by single microbial species, but by synergistic microbial consortia. The identification and characterization of these consortia are crucial for understanding the environmental fate of such compounds. Methodologies for this purpose fall into three main categories: molecular biological, biochemical, and microbiological. nih.gov

    Molecular biological methods are particularly powerful as they analyze microbial DNA directly from environmental samples, bypassing the need for culturing, which can introduce bias. nih.gov Techniques such as Polymerase Chain Reaction (PCR) can amplify specific DNA sequences, allowing for the detection of even rare microorganisms within a complex community. nih.gov For instance, a 16S rDNA clone library approach can be used to determine microbial diversity within a consortium. Denaturing Gradient Gel Electrophoresis (DGGE) can then screen a large number of 16S rDNA clones to differentiate between them.

    Biochemical methods rely on techniques like gas chromatography and mass spectrometry (GC-MS) to identify various biomolecules, providing a profile of the consortium's metabolic activities. nih.gov Microbiological methods, the most traditional approach, involve cell counting, selective growth media, and microscopic examination to provide general characteristics of the microbial community. nih.gov

    In the context of terpene degradation, to which this compound belongs, studies have successfully isolated and characterized microbial consortia from various environments. For example, a consortium named W4, capable of degrading phenanthrene, was isolated from petroleum-contaminated soil and found to consist of Sphingomonas cloacae, Rhizobium sp., Pseudomonas aeruginosa, and Achromobacter xylosoxidans. researchgate.net Such consortia often exhibit greater degradation efficiency than individual strains due to synergistic interactions. researchgate.net The development of effective consortia for bioremediation often involves understanding the diverse metabolic functions and complex interactions between different microbial species. biofueljournal.com

    The following table summarizes the methodologies used to characterize microbial consortia involved in the degradation of organic compounds.

    Methodology CategoryTechniquesAdvantagesDisadvantages
    Molecular Biological 16S rDNA clone library, PCR, DGGE, Fluorescent in situ hybridization (FISH)High sensitivity and specificity, no need for culturing, avoids culture bias, provides detailed genetic information. nih.govCan be technically complex and costly.
    Biochemical Gas Chromatography-Mass Spectrometry (GC-MS)Precisely identifies a range of biomolecules, provides a metabolic profile of the community. nih.govCan be influenced by the growth media if culturing is required.
    Microbiological Cell counting, selective growth, microscopic examinationRelatively rapid and inexpensive for creating a community profile. nih.govCan be biased by culture conditions, less useful for identifying individual members of a complex consortium. nih.gov

    Enzymatic Catalysis in Microbial Degradation

    The microbial degradation of this compound is initiated by enzymatic catalysis, specifically through the action of hydrolase enzymes that target the ester bond. nih.govgoogle.com This initial hydrolysis step is crucial as it breaks down the ester into isoborneol and propanoic acid, which can then enter microbial metabolic pathways.

    Esterases and lipases are the primary enzymes responsible for the hydrolysis of ester bonds. researchgate.net These enzymes are ubiquitous in nature and are produced by a wide range of microorganisms. nih.govnih.gov The catalytic mechanism of these enzymes typically involves a catalytic triad (B1167595) of amino acid residues in the active site. researchgate.net For ester hydrolysis, a serine residue in the active site performs a nucleophilic attack on the carbonyl carbon of the ester bond, leading to the formation of an acyl-enzyme intermediate and the release of the alcohol (isoborneol). researchgate.net Subsequently, a water molecule attacks the acyl-enzyme intermediate, regenerating the free enzyme and releasing the carboxylic acid (propanoic acid). researchgate.net

    The efficiency and selectivity of enzymatic hydrolysis can vary depending on the specific enzyme and the structure of the substrate. Studies on the hydrolysis of similar terpenyl esters, such as isobornyl butyrate, have shown that certain esterases, like those from Burkholderia gladioli (EstB) and Rhodococcus rhodochrous (EstC), exhibit high enantioselectivity. researchgate.net This means they preferentially hydrolyze one enantiomer of a racemic mixture, which can be a valuable tool in biocatalysis. researchgate.net

    The propanoic acid released from the hydrolysis of this compound can be further metabolized by microorganisms. It can enter the propionyl-CoA pathway, a common metabolic route. The degradation of the isoborneol moiety likely follows pathways established for other cyclic monoterpenes, which often involve oxidation reactions catalyzed by monooxygenases and dehydrogenases. nottingham.ac.ukfrontiersin.org

    The table below details the key enzymes involved in the initial breakdown of ester-containing compounds.

    Enzyme ClassSpecific EnzymesCatalytic ActionRelevance to this compound
    Hydrolases (EC 3.1) Carboxylic Ester Hydrolases (Esterases, Lipases) (EC 3.1.1)Cleavage of ester bonds through the addition of water. nih.govgoogle.comCatalyzes the initial and critical step of hydrolyzing this compound into isoborneol and propanoic acid.
    Oxidoreductases (EC 1) Monooxygenases, DehydrogenasesIntroduction of oxygen atoms and removal of hydrogen, respectively. nottingham.ac.ukfrontiersin.orgInvolved in the subsequent degradation of the isoborneol ring structure after the initial ester hydrolysis.

    Bioremediation Potential and Strategies

    The microbial degradation of this compound highlights its potential for bioremediation, an environmentally friendly and cost-effective approach to remove pollutants. nih.govengineerbiology.org Bioremediation strategies can be broadly categorized as in-situ (treating contamination in place) and ex-situ (excavating and treating contamination elsewhere). ucdavis.edufrontiersin.org

    In-situ bioremediation techniques are often preferred as they are less disruptive. mdpi.com One such technique is bioventing , which involves stimulating indigenous microbial activity by supplying oxygen to the contaminated site. mdpi.com This is particularly relevant for the aerobic degradation pathways of terpenes.

    Bioaugmentation , the introduction of specific microbial strains or consortia with known degradative capabilities, is another key strategy. ucdavis.edu The success of bioaugmentation depends on the ability of the introduced microorganisms to survive and compete with the native microbial population. ucdavis.edu For compounds like this compound, a consortium of bacteria with strong esterase activity and the ability to degrade cyclic terpenes would be ideal. Research has shown that microbial consortia can be more effective than single strains for degrading complex pollutants due to synergistic metabolic activities. researchgate.net

    Ex-situ strategies, such as landfarming and composting , involve excavating the contaminated soil and treating it under controlled conditions. frontiersin.org These methods allow for the optimization of environmental parameters like temperature, moisture, and nutrient levels to enhance microbial degradation rates. ucdavis.edu For instance, composting has been shown to be effective in removing polycyclic aromatic hydrocarbons (PAHs) and paraffinic hydrocarbons from oil sludge using a microbial consortium. researchgate.net

    The selection of a bioremediation strategy depends on various site-specific factors, including the concentration and type of contaminant, soil characteristics, and hydrogeology. ucdavis.edu The inherent biodegradability of this compound, due to its ester linkage and terpene structure, makes it a good candidate for these biological treatment methods.

    The following table outlines various bioremediation strategies applicable to compounds like this compound.

    Bioremediation StrategyDescriptionKey Advantages
    In-situ Bioremediation Treating contaminants in their original location.Less disruptive, generally lower cost. engineerbiology.orgmdpi.com
    BioventingSupplying oxygen and sometimes nutrients to stimulate indigenous microbes. mdpi.comEffective for aerobic degradation in unsaturated soils. mdpi.com
    BioaugmentationIntroducing specialized microorganisms to the contaminated site. ucdavis.eduCan target specific contaminants and enhance degradation rates. ucdavis.edu
    Ex-situ Bioremediation Removing contaminated material for treatment elsewhere.Allows for greater control over environmental conditions, potentially faster treatment. engineerbiology.org
    LandfarmingSpreading contaminated soil in a thin layer to stimulate microbial activity. frontiersin.orgSimple and relatively inexpensive for large volumes of soil.
    CompostingMixing contaminated soil with organic materials to create a thermophilic environment that enhances degradation. frontiersin.orgCan effectively treat a wide range of organic contaminants. researchgate.net

    Occurrence and Ecological Significance of Isobornyl Propanoate

    Natural Occurrence in Botanical Sources

    Research has identified isobornyl propanoate in the essential oils of various plants. For instance, in a study of Tanacetum dumosum, an endemic shrub, the essential oil from its flowers was found to contain 2.9% this compound. researchgate.netnih.gov Another study on Cotula cinerea, a plant from the Algerian Sahara, detected this compound as one of the compounds synthesized during its flowering period. semanticscholar.org It has also been reported in the essential oil of Moroccan chamomile at a concentration of 0.30% and in Spanish wormseed oil at 0.06%. thegoodscentscompany.com A chloroform (B151607) extract of Teucrium persicum, an Iranian endemic plant, also showed the presence of this compound, albeit at a lower concentration of 0.35%. researchgate.netbrieflands.com

    Table 1: Presence of this compound in Plant Essential Oils and Extracts

    Plant Species Plant Part Concentration (%) Reference(s)
    Tanacetum dumosum Flowers 2.9 researchgate.netnih.gov
    Cotula cinerea Aerial Parts (Flowering) Detected semanticscholar.org
    Artemisia absinthium Aerial Parts Detected researchgate.net
    Teucrium persicum Aerial Parts (Chloroform Extract) 0.35 researchgate.netbrieflands.com
    Ormenis mixta (Moroccan chamomile) Oil 0.30 thegoodscentscompany.com

    Beyond essential oils, this compound has been identified in plant exudates, particularly in resins. universiteitleiden.nluniversiteitleiden.nl Plant resins are complex chemical mixtures that serve a primary defensive role, protecting the plant from herbivores and pathogens. universiteitleiden.nluniversiteitleiden.nl A metabolomic analysis of pine resins from various species, including Abies grandis, successfully detected this compound as one of the constituent metabolites. universiteitleiden.nluniversiteitleiden.nl Its presence in these sticky, toxic secretions suggests a direct involvement in the plant's protective strategies. universiteitleiden.nl

    The biosynthesis of this compound is intrinsically linked to the broader terpenoid metabolic pathway in plants. ugr.es The process begins with the synthesis of the C5 building blocks, isopentenyl diphosphate (B83284) (IDP) and dimethylallyl diphosphate (DMADP), via either the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway. ugr.esnih.gov

    The formation of the characteristic bicyclic bornane skeleton proceeds from geranyl diphosphate (GPP), which is formed by the condensation of IDP and DMADP. nih.gov GPP is then cyclized by a specific terpene synthase, bornyl diphosphate synthase (BPPS), to form bornyl diphosphate. nih.gov This intermediate can then be converted to the alcohol precursor, isoborneol (B83184). d-nb.info

    The final step in the formation of this compound is the esterification of isoborneol. This reaction is catalyzed by an alcohol acyltransferase (AAT), which facilitates the transfer of a propanoyl group from a donor molecule, such as propanoyl-CoA, to the hydroxyl group of isoborneol. nih.gov While the general pathway for the synthesis of terpene esters is understood, the specific enzymes that catalyze the formation of this compound in different plant species are a subject of ongoing research. nih.gov Industrial synthesis often mimics a plausible natural route, starting from camphene (B42988) (derived from α-pinene), which is then reacted with an acid to form the isobornyl ester. d-nb.infomdpi.com

    Detection in Plant Exudates and Resins

    Role in Plant Chemical Ecology

    Chemical ecology studies the role of chemical signals in the interactions between organisms. Volatile compounds like this compound are key players in these interactions, acting as signals that can repel herbivores, attract beneficial organisms, or communicate with other plants. universiteitleiden.nlukzn.ac.za

    The presence of this compound in plant resins and essential oils points to its role in direct chemical defense. universiteitleiden.nlnih.gov Terpenoids, as a class, are widely recognized for their defensive properties against a range of antagonists, including insects and microbial pathogens. nih.gov Their toxicity and repellent nature can deter feeding by herbivores. universiteitleiden.nl

    Semiochemicals are chemicals that carry information between organisms. pcdn.co this compound and related compounds can function as semiochemicals in various ecological contexts. regulations.gov For instance, the blend of volatile organic compounds (VOCs) released by a plant can change in response to herbivore attack. researchgate.net

    In one documented interaction, the VOC profile of date palms infested with termites changed, and the presence of a predatory ant species led to the emission of a different set of compounds, including isobornyl acetate (B1210297), a closely related ester. researchgate.netresearchgate.net These compounds can serve multiple functions, including repelling the initial herbivore or potentially attracting natural enemies of the pest, a phenomenon known as "indirect defense." researchgate.net While direct evidence for this compound in a specific signaling cascade is still being elucidated, its properties as a volatile monoterpenoid ester place it as a likely candidate for involvement in such complex chemical communication networks.

    Contribution to Plant Defense Mechanisms

    Identification in Microbial Metabolomes

    The direct identification of this compound within the metabolome of microorganisms is not extensively documented in current research. However, evidence suggests a link between microbial activity and the production of this compound in plants. A study involving the metabolomic profiling of the halophyte Limonium axillare demonstrated the presence of isobornyl propionate (B1217596). mdpi-res.com The research, which investigated the plant's response to microbial induction, revealed that the synthesis of various bioactive compounds, including isobornyl propionate, could be influenced by interactions with microbes. mdpi-res.com This suggests that while not a direct product of microbial metabolism, this compound may be part of a plant's defense or signaling response to microbial presence.

    Further research into the gut metabolome highlights the production of short-chain fatty acids like propionate by gut microbiota. mdpi.com These molecules are known to interact with host systems, but a direct biosynthetic pathway leading to the esterification of propionate with isoborneol by microbes to form this compound has not been explicitly identified. mdpi.com

    Contribution to Chemo-sensory Profiles of Natural Products

    The compound has been identified as a natural constituent in various plant species. For instance, it is reported to be found in citrus fruits, such as kumquat, where it is present in the peel oil. chemicalbook.comfragranceconservatory.com Its presence contributes to the complex, woody, and herbaceous notes of these fruits. The compound is also used in trace amounts in flavor compositions for imitation fruits like strawberry and blackcurrant. chemicalbook.com

    Specific concentrations of this compound have been quantified in the essential oils of several plants, highlighting its role as a chemo-sensory contributor.

    Table 1: Natural Occurrence of this compound in Various Plant Species

    Plant SpeciesPart of PlantConcentration (%)Reference
    Ormenis mixta (Moroccan Chamomile)Oil0.30% thegoodscentscompany.com
    Dysphania ambrosioides (Spanish Wormseed)Oil0.06% thegoodscentscompany.com
    Strobilanthes auriculata-0.7%

    This table details the presence and concentration of this compound in the essential oils of different plants.

    Quantum Chemical Calculations for Electronic Structure and Reactivity

    Quantum chemical calculations are instrumental in elucidating the electronic structure of this compound. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to determine optimized molecular geometry, bond lengths, and bond angles. iosrjournals.org These calculations provide a foundational understanding of the molecule's stability and the distribution of electron density.

    The electronic structure is fundamental to understanding the reactivity of this compound. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. These calculations can also predict electrostatic potential maps, which visualize the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

    Table 1: Calculated Electronic Properties of this compound

    Parameter Value (Illustrative) Method
    HOMO Energy -9.5 eV B3LYP/6-31G*
    LUMO Energy 1.2 eV B3LYP/6-31G*
    HOMO-LUMO Gap 10.7 eV B3LYP/6-31G*
    Dipole Moment 2.1 D B3LYP/6-31G*

    Note: These are illustrative values and the actual results would depend on the specific level of theory and basis set used in the calculation.

    Molecular Dynamics Simulations for Conformational Analysis and Interactions

    Molecular dynamics (MD) simulations are a powerful computational method used to study the conformational dynamics and intermolecular interactions of this compound. chemrxiv.org By simulating the movement of atoms over time, MD provides a detailed picture of the molecule's flexibility and the different shapes (conformers) it can adopt. nih.gov This is particularly important for a molecule like this compound with its bulky and structurally complex isobornyl group.

    Conformational analysis through MD simulations can identify the most stable conformers and the energy barriers between them. nih.gov This information is crucial for understanding how the molecule might interact with other molecules, such as receptors in biological systems or other chemicals in the environment. The simulations are typically performed in a solvent, such as water, to mimic realistic conditions and to study the interactions between this compound and solvent molecules. bonvinlab.org

    Table 2: Key Parameters from Molecular Dynamics Simulations of this compound

    Parameter Description Significance
    Radius of Gyration (Rg) A measure of the molecule's compactness. Indicates conformational changes and folding. nih.gov
    Root Mean Square Deviation (RMSD) Measures the average distance between the atoms of superimposed conformations. Assesses the stability of the molecule's structure over time.

    Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

    Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or other properties. chemsafetypro.com For this compound, QSAR modeling can be used to predict a wide range of properties, including its physicochemical properties (like boiling point and vapor pressure), toxicological endpoints, and environmental fate. researchgate.netnih.gov

    The development of a QSAR model involves calculating a set of molecular descriptors that numerically represent the chemical structure of this compound and a series of related compounds. These descriptors can be based on topology, geometry, or electronic properties. Statistical methods are then used to build a model that correlates these descriptors with the property of interest. Rigorous validation is essential to ensure the predictive power of the QSAR model. researchgate.net

    Table 3: Examples of Properties Predictable by QSAR for this compound

    Property Type Importance
    LogP (Octanol-Water Partition Coefficient) Physicochemical Predicts lipophilicity and potential for bioaccumulation.
    Aquatic Toxicity (e.g., LC50) Ecotoxicological Estimates the potential harm to aquatic organisms. europa.eu

    Predictive Modeling of Environmental Fate and Degradation

    Predictive modeling plays a crucial role in assessing the environmental fate and degradation of this compound. mdpi.com These models use a combination of the compound's physicochemical properties and environmental parameters to simulate its behavior in various environmental compartments such as air, water, and soil. oregonstate.edu

    Models can predict processes like volatilization from water surfaces, sorption to soil and sediment, and degradation through biotic and abiotic pathways. aminer.org For instance, models can estimate the rate of atmospheric oxidation by hydroxyl radicals, a key degradation pathway in the air. Similarly, they can predict the likelihood and rate of biodegradation in water and soil based on the molecule's structure. aminer.org These predictions are vital for environmental risk assessment and for understanding the potential persistence and long-range transport of this compound.

    Table 4: Compound Names Mentioned

    Compound Name
    This compound

    Chemical Compounds Mentioned

    Common NameIUPAC Name
    Isobornyl propanoate(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl) propanoate
    Isoborneol (B83184)(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol)
    Propanoic acidPropanoic acid
    Isoprene (B109036)2-methylbuta-1,3-diene
    Camphene (B42988)2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane
    Bornyl propanoate(1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl propanoate
    Isobornyl acetate (B1210297)exo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl acetate
    Sulfuric acidSulfuric acid
    Boron trifluorideTrifluoroborane

    Future Research Directions and Emerging Areas

    Development of Novel Stereoselective Synthesis Methods

    The synthesis of specific stereoisomers of isobornyl propanoate is crucial, as different isomers can exhibit distinct properties. Future research is focused on developing highly selective and efficient methods to produce enantiomerically pure forms of the compound.

    A primary challenge in this area is controlling the stereochemistry during synthesis. Traditional methods often result in racemic mixtures, requiring further separation steps. d-nb.inforesearchgate.net Advanced strategies are being explored to overcome this, including the use of chiral catalysts and auxiliaries to guide the reaction towards the desired isomer. numberanalytics.comchiralpedia.comlibretexts.org For instance, the alkylation of the lithium enolate of (1R)-3-endo-(p-methoxybenzyl)isobornyl propionate (B1217596) has been shown to predominantly yield (R)-2-methylalkanoic esters. thieme-connect.com

    The development of novel catalysts, such as those based on transition metals with chiral ligands, is a key area of investigation. chiralpedia.com These catalysts can create a chiral environment that favors the formation of one enantiomer over the other. libretexts.org Furthermore, organocatalysis, which uses small organic molecules as catalysts, is emerging as a powerful tool for asymmetric synthesis and could be applied to this compound production. chiralpedia.combeilstein-journals.org Research into polymer-supported catalysts, like polymer-supported scandium triflate, also shows promise for developing more sustainable and reusable catalytic systems for ester synthesis. beilstein-journals.org

    The kinetic resolution of racemic mixtures is another important approach. This involves using enzymes or chiral reagents that react preferentially with one enantiomer, allowing for the separation of the other. For example, esterases have been used for the enantioselective hydrolysis of related isobornyl esters, a technique that could be adapted for this compound. d-nb.inforesearchgate.netnih.gov

    Exploration of Unconventional Biocatalysts and Biotransformations

    The use of enzymes and whole-cell systems in the synthesis and modification of this compound offers a green and highly selective alternative to traditional chemical methods. Future research in this area is focused on discovering and engineering novel biocatalysts with enhanced activity, stability, and substrate specificity.

    Biocatalysis is gaining attention for its potential to develop highly stereoselective transformations in a sustainable manner. researchgate.net Enzymes, with their inherent chirality, are powerful tools for creating specific stereoisomers. chiralpedia.comresearchgate.net Lipases, for example, are widely used for the synthesis of esters, and research continues to identify new lipases from diverse microbial sources with improved properties for terpene ester synthesis. The enantioselectivity of these enzymes can be influenced by factors such as the chain length of the acyl moiety. d-nb.inforesearchgate.netnih.gov

    Beyond commercially available enzymes, the exploration of unconventional biocatalysts from extremophiles (organisms that thrive in extreme environments) could yield enzymes with unique properties, such as stability at high temperatures or in organic solvents, which would be advantageous for industrial processes.

    Directed evolution and protein engineering are powerful techniques being used to tailor the properties of existing enzymes. chiralpedia.com By introducing specific mutations, researchers can enhance an enzyme's selectivity for this compound or its precursors, increase its catalytic efficiency, and improve its stability under process conditions. This allows for the creation of biocatalysts optimized for specific industrial applications.

    Advanced In Situ and Online Analytical Monitoring

    To optimize the synthesis and biotransformation of this compound, real-time monitoring of reaction parameters is essential. Advanced analytical techniques that can be integrated directly into the reaction vessel (in situ) or in a continuous flow system (online) are crucial for process understanding and control.

    Future research will focus on the application of spectroscopic methods such as Near-Infrared (NIR) and Raman spectroscopy for the real-time monitoring of substrate consumption and product formation. These non-invasive techniques can provide continuous data without the need for sample withdrawal, allowing for precise control over reaction conditions.

    The development of novel sensors and biosensors tailored for the specific detection of this compound and related molecules is another promising area. These sensors could provide high sensitivity and selectivity, enabling the accurate tracking of even low concentrations of key compounds during a reaction.

    Integrating these advanced analytical tools with automated process control systems will enable the development of more efficient and robust manufacturing processes for this compound. This will allow for dynamic adjustments to reaction parameters to maintain optimal performance and maximize yield and purity.

    Elucidation of Complete Environmental Transformation Pathways

    Understanding the fate of this compound in the environment is crucial for assessing its ecological impact. Future research will focus on mapping the complete transformation pathways of this compound, from its initial release to its ultimate degradation products.

    This involves identifying the microorganisms and enzymes responsible for the biodegradation of this compound in various environmental compartments, such as soil and water. Studies will aim to isolate and characterize these microorganisms and elucidate the specific metabolic pathways they use to break down the compound.

    Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), will be instrumental in identifying the various intermediate and final degradation products. This information is essential for determining the persistence of the compound and the potential toxicity of its breakdown products.

    By understanding the complete environmental transformation pathways, it will be possible to develop strategies for bioremediation and to design more environmentally friendly "green" chemicals that degrade into harmless substances.

    Integrated Omics Approaches for Biosynthetic and Degradation Studies

    To gain a comprehensive understanding of the biological processes involved in the synthesis and degradation of this compound, researchers are turning to integrated "omics" approaches. This involves the combined use of genomics, transcriptomics, proteomics, and metabolomics to study the complex molecular networks within an organism.

    Genomics allows for the identification of the genes encoding the enzymes involved in the biosynthetic or degradation pathways. By sequencing the genomes of relevant microorganisms, researchers can pinpoint the genetic blueprint for these processes.

    Transcriptomics focuses on the analysis of all RNA molecules in a cell, providing a snapshot of which genes are being actively expressed under specific conditions. This can reveal how the expression of key enzymes is regulated in response to the presence of this compound or its precursors.

    Proteomics involves the large-scale study of proteins, the workhorses of the cell. By identifying and quantifying the proteins present in a microorganism, researchers can directly observe the enzymes involved in the transformation of this compound.

    Metabolomics is the systematic study of the small molecules (metabolites) within a cell or organism. By analyzing the metabolome, researchers can identify the intermediates and final products of the biosynthetic and degradation pathways, providing a direct readout of the metabolic activity.

    By integrating the data from these different omics levels, researchers can construct detailed models of the biological systems involved in the production and breakdown of this compound. This holistic understanding will be invaluable for optimizing biosynthetic routes in engineered microorganisms and for developing effective bioremediation strategies.

    Advanced Computational Insights into Reactivity and Interactions

    Computational chemistry and molecular modeling are becoming increasingly powerful tools for understanding and predicting the behavior of molecules like this compound. Advanced computational methods can provide detailed insights into the compound's reactivity, its interactions with enzymes and receptors, and its physical properties.

    Quantum mechanics (QM) calculations can be used to study the electronic structure of this compound and to model the transition states of chemical reactions. This can help in understanding the mechanisms of its synthesis and degradation and in designing more efficient catalysts.

    Molecular dynamics (MD) simulations allow researchers to study the dynamic behavior of this compound and its interactions with other molecules, such as enzymes or solvent molecules, over time. This can provide insights into how the compound binds to the active site of an enzyme or how it is transported across cell membranes.

    By combining these computational approaches, it is possible to build predictive models that can be used to screen for novel catalysts, to design enzymes with improved properties, and to predict the environmental fate and potential biological activity of this compound and related compounds. These in silico studies can significantly accelerate the research and development process by guiding experimental work and reducing the need for costly and time-consuming trial-and-error approaches.

    Q & A

    Q. What are the established laboratory methods for synthesizing Isobornyl propanoate, and how can reaction efficiency be optimized?

    this compound is synthesized via acid-catalyzed esterification of isoborneol with propanoic acid. The reaction typically employs concentrated sulfuric acid as a catalyst under reflux conditions (60–80°C). Monitoring the reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) is critical to optimize yield. Post-synthesis purification involves fractional distillation under reduced pressure (16 mm Hg) to isolate the compound at its boiling point of 102°C .

    Q. Which analytical techniques are most effective for characterizing this compound and assessing its purity?

    Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identification, leveraging retention indices (RI: 1383–1384) and mass spectra fragmentation patterns . High-performance liquid chromatography (HPLC) with UV detection can quantify purity, while refractive index measurements (n20/D: 1.463) and density (0.971 g/mL at 25°C) provide supplementary physicochemical validation .

    Q. What key physicochemical properties of this compound are critical for experimental design?

    Key properties include:

    • Solubility : 19.8 mg/L in water at 24°C, necessitating organic solvents (e.g., ethanol, hexane) for dissolution.
    • Thermal stability : Flash point of 211°F (99.4°C), requiring inert atmospheres for high-temperature reactions.
    • Volatility : Steam distillation is effective for isolation from plant matrices due to moderate volatility .

    Advanced Research Questions

    Q. How does the natural occurrence of this compound vary across plant species, and what ecological factors influence its biosynthesis?

    this compound is detected in Strobilanthus auriculatus (0.7%) and Ormenis mixta (0.3%), suggesting species-specific biosynthesis pathways influenced by terpene synthase activity. Environmental stressors (e.g., herbivory, UV exposure) may upregulate its production as a defensive metabolite. Comparative transcriptomics of terpenoid pathways in these species can elucidate regulatory mechanisms .

    Q. What challenges arise in copolymerizing this compound derivatives, and how can reaction conditions be tailored for stability?

    Copolymerization with acrylonitrile requires controlled radical polymerization (e.g., nitroxide-mediated) to stabilize the sterically hindered isobornyl group. Kinetic studies show that maintaining temperatures below 120°C and using bifunctional initiators (e.g., TEMPO) improve monomer incorporation rates. Post-polymerization analysis via ¹H NMR confirms sequence distribution .

    Q. How can contradictions in bioactivity data for this compound be resolved across studies?

    Discrepancies in antimicrobial or anti-inflammatory assays often stem from:

    • Source variability : Plant extraction methods (e.g., steam vs. solvent distillation) alter compound ratios.
    • Quantification limits : GC-MS with internal standards (e.g., deuterated analogs) improves reproducibility.
    • Bioassay design : Standardizing microbial strains (e.g., Staphylococcus aureus ATCC 25923) and cell lines reduces inter-study variability .

    Q. What metabolic pathways involve this compound, and how can its catabolism be tracked in biological systems?

    While this compound is not directly part of human propanoate metabolism, its ester bond hydrolysis releases propanoic acid, which enters the propionyl-CoA pathway. Isotopic labeling (e.g., ¹³C-propanoate) combined with HPLC-MS can track its degradation in microbial consortia. In vitro assays with esterase inhibitors (e.g., PMSF) further dissect enzymatic contributions .

    Methodological Notes

    • Data Analysis : Use pathway mapping tools (e.g., Pathview) to integrate this compound data into metabolic networks, particularly propanoate metabolism (KEGG pathway hsa00640) .
    • Safety Protocols : Adopt PPE (gloves, goggles) and fume hoods due to its Xi classification (skin/eye irritant) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.